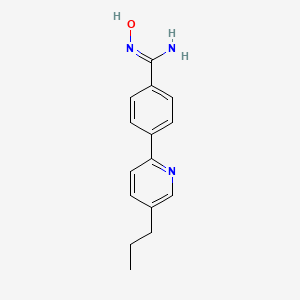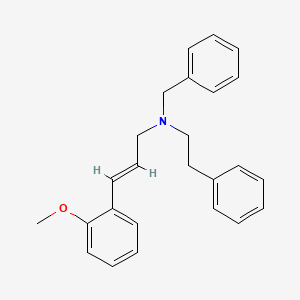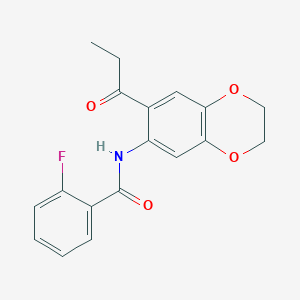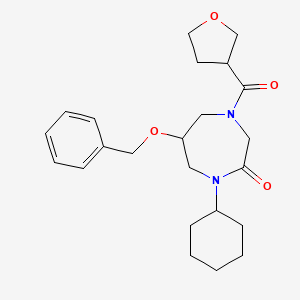
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential applications in epigenetic research. This compound is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in the regulation of gene expression through the removal of methyl groups from histone proteins. In
Mécanisme D'action
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide inhibits LSD1 by binding to its active site and preventing the removal of methyl groups from histone proteins. This leads to an increase in the level of methylation on histones, which in turn affects the expression of genes that are regulated by these proteins. Specifically, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to upregulate the expression of tumor suppressor genes and downregulate the expression of oncogenes in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to induce cell cycle arrest and inhibit the growth and survival of tumor cells. In addition, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to modulate the activity of immune cells, including T cells and macrophages, suggesting that it may have potential applications in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide is its specificity for LSD1, which makes it a useful tool for studying the role of this enzyme in disease. In addition, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been shown to have low toxicity in vitro, making it a safe and effective compound for use in cell-based assays. However, one limitation of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the high cost of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide may limit its use in some labs.
Orientations Futures
There are several future directions for research on N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide. One area of interest is the development of more potent and selective LSD1 inhibitors that can be used in clinical settings. In addition, there is a need for further studies on the biochemical and physiological effects of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide, particularly in the context of cancer and immunotherapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 5-propyl-2-pyridinecarboxaldehyde with 4-nitrobenzene-1-carboximidamide to form the intermediate compound. This intermediate is then reduced with iron powder and acetic acid to yield the final product, N-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide. The overall yield of this synthesis is approximately 20%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide has been extensively studied for its potential applications in epigenetic research. LSD1 is a key enzyme involved in the regulation of gene expression, and its activity is closely linked to the development and progression of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. By inhibiting LSD1, N'-hydroxy-4-(5-propyl-2-pyridinyl)benzenecarboximidamide can modulate the expression of genes involved in these diseases, making it a promising therapeutic candidate.
Propriétés
IUPAC Name |
N'-hydroxy-4-(5-propylpyridin-2-yl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-3-11-4-9-14(17-10-11)12-5-7-13(8-6-12)15(16)18-19/h4-10,19H,2-3H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEVEQDRDKWPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)


![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![4-(6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6043332.png)

![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B6043380.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)